molecular formula C13H17N3O B6102637 N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide

N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide

Katalognummer B6102637
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: PFTUDPMBUUOMGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide, commonly known as BIBN4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

BIBN4096BS has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches. N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide is a neuropeptide that has been implicated in the pathophysiology of migraines, and BIBN4096BS has been shown to effectively block the this compound receptor, thereby reducing the severity and frequency of migraines.

Wirkmechanismus

BIBN4096BS selectively binds to the N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide receptor and blocks the binding of this compound, thereby inhibiting its biological effects. This compound is involved in the regulation of vasodilation and nociception, and its overactivity has been implicated in the pathophysiology of migraines. By blocking the this compound receptor, BIBN4096BS reduces the release of inflammatory neuropeptides and inhibits the dilation of blood vessels, which are both key factors in the development of migraines.
Biochemical and Physiological Effects
BIBN4096BS has been shown to effectively block the this compound receptor in both in vitro and in vivo studies. In animal models, BIBN4096BS has been shown to reduce the severity and frequency of migraines, as well as inhibit the dilation of blood vessels and reduce the release of inflammatory neuropeptides. In human studies, BIBN4096BS has been shown to be well-tolerated and effective in reducing the severity and frequency of migraines.

Vorteile Und Einschränkungen Für Laborexperimente

BIBN4096BS has several advantages for lab experiments, including its high selectivity for the N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide receptor and its ability to effectively block the receptor in both in vitro and in vivo studies. However, BIBN4096BS also has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and study the compound.

Zukünftige Richtungen

There are several potential future directions for BIBN4096BS research, including the development of more potent and selective N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide receptor antagonists, the investigation of the long-term safety and efficacy of BIBN4096BS in humans, and the exploration of the potential therapeutic applications of BIBN4096BS in other disorders that involve this compound, such as cluster headaches and post-traumatic headache. Additionally, the development of new synthetic methods for BIBN4096BS could potentially reduce the cost and increase the availability of the compound for research purposes.

Synthesemethoden

BIBN4096BS can be synthesized using a multi-step process starting with commercially available starting materials. The first step involves the condensation of 2-aminobenzimidazole with 2-bromoethylbutyrate to form N-(2-bromoethyl)-1H-benzimidazol-2-amine. This intermediate is then reacted with sodium hydride and N,N-dimethylformamide to form the final product, BIBN4096BS.

Eigenschaften

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-6-12(17)14-9(2)13-15-10-7-4-5-8-11(10)16-13/h4-5,7-9H,3,6H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTUDPMBUUOMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.